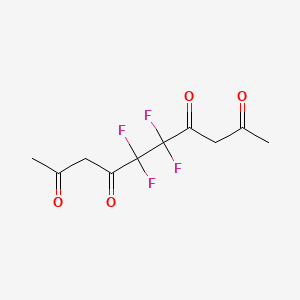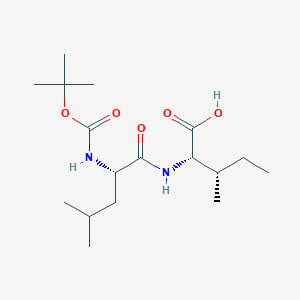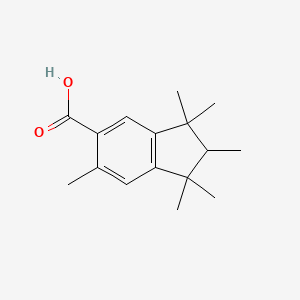
(5R)-5-(1,3-benzodioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-5-(1,3-benzodioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione is a complex organic compound that features a benzodioxole ring attached to an imidazolidine-2,4-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(1,3-benzodioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment to Imidazolidine-2,4-dione: The benzodioxole ring is then attached to the imidazolidine-2,4-dione core through a series of nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale Synthesis of Intermediates: Using batch reactors for the initial formation of the benzodioxole ring.
Continuous Flow Chemistry: For the subsequent attachment to the imidazolidine-2,4-dione core to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the imidazolidine-2,4-dione core.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzodioxole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products
Oxidation Products: Typically involve the formation of quinones.
Reduction Products: Lead to the formation of alcohols or amines.
Substitution Products: Result in various substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as a building block for more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for certain enzymes.
Drug Development: Investigated for its potential therapeutic properties.
Medicine
Diagnostics: Used in the synthesis of diagnostic agents.
Industry
Materials Science: Utilized in the development of new materials with unique properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism by which (5R)-5-(1,3-benzodioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5R)-5-(1,3-benzodioxol-5-ylmethyl)-5-ethylimidazolidine-2,4-dione: Similar structure with an ethyl group instead of a methyl group.
(5R)-5-(1,3-benzodioxol-5-ylmethyl)-5-phenylimidazolidine-2,4-dione: Contains a phenyl group instead of a methyl group.
Uniqueness
Structural Features: The presence of the benzodioxole ring attached to the imidazolidine-2,4-dione core is unique.
Reactivity: The specific reactivity of the compound due to its unique structure.
Eigenschaften
CAS-Nummer |
64726-42-7 |
|---|---|
Molekularformel |
C12H12N2O4 |
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
(5R)-5-(1,3-benzodioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O4/c1-12(10(15)13-11(16)14-12)5-7-2-3-8-9(4-7)18-6-17-8/h2-4H,5-6H2,1H3,(H2,13,14,15,16)/t12-/m1/s1 |
InChI-Schlüssel |
GLRYEKZAKBJMNV-GFCCVEGCSA-N |
Isomerische SMILES |
C[C@]1(C(=O)NC(=O)N1)CC2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CC1(C(=O)NC(=O)N1)CC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)


![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)

![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)

![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)






